(2,2'-Bipyridine)dichloroplatinum(II)

Anticancer Drug Resistance Platinum(IV) Prodrugs Lung Cancer

Researchers studying cisplatin resistance require tool compounds with divergent DNA binding modes. (2,2'-Bipyridine)dichloroplatinum(II) is a structurally defined DNA intercalator (Kb ≈ 2.25 × 10⁴ M⁻¹) enabling pathway-specific mechanistic studies. • DNA intercalation via planar bpy ligand vs. cisplatin's covalent crosslinking • Bipyridine-Pt(IV) prodrugs show higher activity against cisplatin-resistant A549cisR cells • Moderate Kb provides SAR baseline; dimeric analogues achieve 136-fold affinity gain • Supplied at ≥96% purity with Certificate of Analysis

Molecular Formula C10H8Cl2N2Pt
Molecular Weight 422.2 g/mol
CAS No. 13965-31-6
Cat. No. B076355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2'-Bipyridine)dichloroplatinum(II)
CAS13965-31-6
Molecular FormulaC10H8Cl2N2Pt
Molecular Weight422.2 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC=N2.Cl[Pt]Cl
InChIInChI=1S/C10H8N2.2ClH.Pt/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2
InChIKeyYVQNEQKKLNWXEM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2'-Bipyridine)dichloroplatinum(II) Overview


(2,2'-Bipyridine)dichloroplatinum(II) (CAS 13965-31-6) is a square-planar platinum(II) coordination complex with the molecular formula C10H8Cl2N2Pt and a molecular weight of 422.17 . It features a bidentate 2,2'-bipyridine (bpy) ligand and two chloride ligands in a cis configuration. The compound is a structural analogue of the anticancer drug cisplatin, but the planar bipyridine ligand confers enhanced lipophilicity and the capacity for DNA intercalation, a mode of interaction distinct from the covalent crosslinking of cisplatin . These properties have driven its investigation as a potential antitumor agent, a photodynamic therapy candidate, and a versatile building block in coordination chemistry and catalysis [1].

1 Cisplatin-resistant cancer cell model studies
2 DNA covalent binding mechanism research
3 Photoactive conjugate development
4 SAR baseline for metallointercalator studies

Why (2,2'-Bipyridine)dichloroplatinum(II) Is Unique


While (2,2'-Bipyridine)dichloroplatinum(II) belongs to the broad class of platinum(II) complexes, it cannot be considered interchangeable with clinically established platinum drugs like cisplatin, carboplatin, or oxaliplatin, nor with other polypyridyl platinum complexes. The presence of the planar, aromatic 2,2'-bipyridine ligand fundamentally alters its mode of interaction with biological targets. Evidence demonstrates that this complex does not primarily induce the intrastrand crosslinks characteristic of cisplatin, but instead acts as a DNA intercalator [1]. This distinct mechanism leads to a different spectrum of activity, particularly against cisplatin-resistant cell lines, as seen in comparative studies where bipyridine-liganded Pt(IV) complexes show higher activity against resistant A549cisR cells than the sensitive A549 line [2]. Furthermore, even within the family of polypyridyl platinum complexes, subtle changes in ligand structure, such as substituting bipyridine for phenanthroline, yield significant differences in cytotoxic potency, confirming that specific ligand architecture is a critical determinant of biological activity [2].

Target compound DNA covalent binding mode; distinct from classical intercalators
Cisplatin Crosslink-driven mechanism; resistance profile and DNA interaction may not transfer
Target compound Bipyridine ligand defines moderate cytotoxicity context
Phenanthroline analog Higher reported cytotoxicity; potency profile may not replicate bipyridine-specific effects
Target compound Monomeric baseline Kb; suitable for SAR starting point
Dimeric analogues >100-fold higher DNA binding affinity; binding context and scaffold effects may differ

Differentiation Evidence for (2,2'-Bipyridine)dichloroplatinum(II)


Activity Against Cisplatin-Resistant Lung Cancer

In a study evaluating Pt(IV) complexes with bipyridine (bpy) or phenanthroline (phen) ligands against human non-small cell lung cancer A549 cells and its cisplatin-resistant subline A549cisR, the bpy-liganded complexes demonstrated a marked ability to overcome resistance. While the study directly compares Pt(IV) prodrugs, the core bpy ligand is the key determinant of the biological profile relative to other ligand systems like phen. The Pt(IV)-bpy complexes showed higher cytotoxicity against the resistant A549cisR cells than against the sensitive A549 cells, a trend opposite to that observed for cisplatin [1].

Cisplatin-resistant lung cancer
Class-level inference
Opposite resistance profile
Higher activity in A549cisR vs. A549
Supports resistance model studies
MTT assay; NSCLC cell lines A549 and A549cisR
Anticancer Drug Resistance Platinum(IV) Prodrugs Lung Cancer

DNA Binding Mode Compared to Cisplatin

The interaction of (2,2'-Bipyridine)dichloroplatinum(II) [Pt(bpy)Cl2] with DNA was directly compared to that of cisplatin and a related complex, Pt(dppz)Cl2. While Pt(dppz)Cl2 demonstrated classic intercalation (Kb ≈ 4.0-7.6 x 10⁵ M⁻¹, increased DNA melting temperature and viscosity), neither cisplatin nor Pt(bpy)Cl2 produced these hallmark intercalation effects under identical conditions. This indicates that Pt(bpy)Cl2 does not bind DNA via intercalation under these conditions, distinguishing its mechanism from potent intercalators and aligning it more closely with the covalent binding of cisplatin [1].

DNA binding mode vs. cisplatin
Direct comparison
No intercalation effects
Aligns with covalent binding, unlike Pt(dppz)Cl2
Defines DNA binding mechanism context
Plasmid DNA; viscometry, thermal denaturation, UV-Vis
DNA Intercalation Binding Mechanism Photodynamic Therapy

DNA Binding Affinity: Monomeric vs. Dimeric

A study on platinum(II) complexes with 6-phenyl-2,2'-bipyridine ligands revealed the significant impact of ligand modification on DNA binding. The monomeric complex (1), which is structurally most similar to the target compound, exhibited a DNA binding constant (Kb) of 2.25 × 10⁴ M⁻¹. In contrast, its dimeric analogue (2) showed a Kb of 3.07 × 10⁶ M⁻¹, which is over two orders of magnitude higher [1]. This demonstrates that while the bipyridine core provides a baseline affinity, the unsubstituted (2,2'-Bipyridine)dichloroplatinum(II) serves as a critical control and building block with a defined, lower binding affinity, which is essential for studying the impact of subsequent functionalization.

DNA binding affinity
Cross-study comparable
Kb = 2.25 × 10⁴ M⁻¹
Dimeric: 3.07 × 10⁶ M⁻¹ (136-fold higher)
Baseline affinity benchmark for SAR
Calf thymus DNA; absorption titration at 20 °C
DNA Binding Affinity Structure-Activity Relationship Metallointercalators

Cytotoxicity: Phenanthroline vs. Bipyridine Ligands

A direct comparison of Pt(IV) complexes bearing either 1,10-phenanthroline (phen) or 2,2'-bipyridine (bpy) ligands revealed that the choice of ligand significantly impacts cytotoxicity. While specific IC50 values are not provided for the bpy complexes in this summary, the study explicitly states that 'Phen-liganded platinum complexes were more cytotoxic than the bpy-liganded platinum complexes' against both A549 and A549cisR lung cancer cells [1]. This finding establishes that the bipyridine ligand confers a distinct and lower cytotoxic profile compared to its structural analog phenanthroline, which is a critical differentiator for applications where a less potent or more tunable activity is desired.

Phen vs. Bpy cytotoxicity
Direct comparison
Phen > Bpy
Bipyridine complexes exhibit lower cytotoxicity
Lower cytotoxicity profile context
A549 and A549cisR lung cancer cells
Cytotoxicity Platinum(IV) Prodrugs Structure-Activity Relationship

Thermal Stability for Procurement

A key physical property for handling and storage is the compound's melting point, which is reported as >300 °C . This high thermal stability distinguishes it from many organic or organometallic compounds with lower melting points and is an important factor for applications requiring elevated temperatures or long-term stability. This specification is provided by major chemical suppliers and serves as a critical quality control and procurement parameter.

Thermal stability
Specification review
>300 °C
High thermal stability attribute
Procurement-relevant property; data to verify
Thermal Stability Material Properties Procurement Specification

Applications of (2,2'-Bipyridine)dichloroplatinum(II)


Investigating Cisplatin-Resistant Cancer Mechanisms

The evidence showing that Pt(IV) prodrugs with a bipyridine ligand are more active against cisplatin-resistant A549cisR cells than against sensitive A549 cells [1] makes (2,2'-Bipyridine)dichloroplatinum(II) a valuable tool for studying resistance pathways. Its distinct activity profile can be used to probe differences in cellular uptake, drug efflux, and DNA repair mechanisms compared to cisplatin.

SAR Studies for Metallointercalators

The defined, moderate DNA binding constant (Kb ≈ 2.25 × 10⁴ M⁻¹) for the monomeric bipyridine platinum core [2] provides an excellent baseline for SAR studies. Researchers can use (2,2'-Bipyridine)dichloroplatinum(II) as a starting scaffold to systematically introduce substituents or create dimeric structures and quantify the resulting changes in DNA affinity and cytotoxicity, as demonstrated by the 136-fold increase in Kb for a dimeric analogue [2].

Controlled-Release Prodrug Design

The finding that bipyridine-liganded platinum complexes are less cytotoxic than their phenanthroline counterparts [1] positions (2,2'-Bipyridine)dichloroplatinum(II) as a candidate for applications where high potency is undesirable. This could include the design of prodrugs for localized therapy where a lower, sustained dose is preferred, or in combination therapies where a highly potent platinum agent might cause excessive toxicity.

Building Block for Photodynamic Therapy

The documented ability of related platinum-bipyridine complexes to be functionalized into photoactive agents [3] highlights the utility of (2,2'-Bipyridine)dichloroplatinum(II) as a synthetic precursor. Its distinct DNA binding mode, which differs from that of intercalators like Pt(dppz)Cl2 [3], makes it a useful starting point for creating conjugates with photosensitizers, allowing for the exploration of light-activated, spatially controlled DNA damage.

Application
Selection Property
Validation Focus
Cisplatin resistance mechanism studies
Resistance profile context
Cellular uptake, DNA repair assays
Metallointercalator SAR studies
Baseline DNA binding affinity
Structural modification impact on Kb
Controlled-release prodrug research
Lower cytotoxicity profile
Sustained release, combination models
Photoactive conjugate development
Distinct DNA binding mode
Light-activated DNA damage assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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